molecular formula C19H19N3O2S B2771488 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903653-83-7

2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2771488
CAS RN: 1903653-83-7
M. Wt: 353.44
InChI Key: XIMXRGCFBPQVDG-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is known for its unique structure and diverse pharmacological properties that make it an attractive candidate for further research.

Scientific Research Applications

  • Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] :

    • The compound has been used in the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. This process involves asymmetric catalytic three-component 1,3-dipolar cycloaddition and results in high yield and excellent stereoselectivities, suggesting potential applications in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
  • Estrogen Receptor Binding and Photophysical Properties :

    • Novel 2-pyridin-2-yl-1H-indole derivatives, related to the target compound, have shown promising estrogen receptor binding properties and distinctive fluorescent emissions, indicating potential for future research in bioorganic chemistry (Kasiotis & Haroutounian, 2006).
  • Antiviral Activity :

    • The compound has been explored for its antiviral properties. Specifically, derivatives of the target compound have shown potential activity against HSV1 and HAV-MBB, suggesting its relevance in the development of antiviral drugs (Attaby et al., 2006).
  • Conducting Polymer Synthesis :

    • Related compounds have been used in the synthesis of conducting polymers, highlighting the potential of these compounds in materials science, particularly in the development of materials with variable electrical conductivity (Pandule et al., 2014).
  • Catalytic Applications in Heterocycle Synthesis :

    • The compound has been used in the Pt(II)-catalyzed synthesis of indolizines, pyrrolones, and indolizinones, important heterocycles, indicating its utility in facilitating efficient and diverse heterocyclic compound synthesis (Smith et al., 2007).
  • Rare-Earth Metal Amido Complexes Synthesis :

    • In organometallic chemistry, the target compound has been involved in the synthesis of novel trinuclear rare-earth metal amido complexes, which have shown significant catalytic activity for hydrophosphonylation reactions (Yang et al., 2014).

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-19(13-25-17-11-21-16-6-2-1-5-15(16)17)22-10-8-14(12-22)24-18-7-3-4-9-20-18/h1-7,9,11,14,21H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMXRGCFBPQVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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